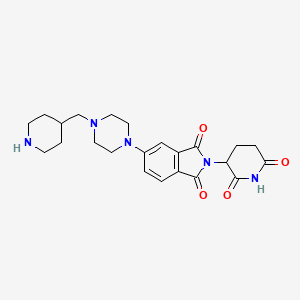

2-(2,6-Dioxopiperidin-3-yl)-5-(4-(piperidin-4-ylmethyl)piperazin-1-yl)isoindoline-1,3-dione

Description

2-(2,6-Dioxopiperidin-3-yl)-5-(4-(piperidin-4-ylmethyl)piperazin-1-yl)isoindoline-1,3-dione is a structurally complex heterocyclic compound featuring a phthalimide core fused with a dioxopiperidine ring and a substituted piperazine-piperidine moiety. This compound belongs to the class of cereblon-binding immunomodulatory drugs (IMiDs), which are known for their role in targeted protein degradation via proteolysis-targeting chimeras (PROTACs) . Its structural uniqueness lies in the 4-(piperidin-4-ylmethyl)piperazine substituent at the 5-position of the isoindoline ring, which confers distinct physicochemical and pharmacological properties compared to simpler analogs.

Properties

Molecular Formula |

C23H29N5O4 |

|---|---|

Molecular Weight |

439.5 g/mol |

IUPAC Name |

2-(2,6-dioxopiperidin-3-yl)-5-[4-(piperidin-4-ylmethyl)piperazin-1-yl]isoindole-1,3-dione |

InChI |

InChI=1S/C23H29N5O4/c29-20-4-3-19(21(30)25-20)28-22(31)17-2-1-16(13-18(17)23(28)32)27-11-9-26(10-12-27)14-15-5-7-24-8-6-15/h1-2,13,15,19,24H,3-12,14H2,(H,25,29,30) |

InChI Key |

QFINOKRWTWRQRO-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCN(CC4)CC5CCNCC5 |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of this compound involves assembling three key fragments:

- The phthalimide core (isoindoline-1,3-dione),

- The 2,6-dioxopiperidin-3-yl moiety,

- The piperazinyl-piperidinyl side chain.

The synthetic approach typically relies on the formation of an amide or amine linkage between these fragments, often via nucleophilic substitution or amide coupling reactions.

Key Synthetic Steps and Reagents

Preparation of the Phthalimide Core with 2,6-Dioxopiperidin-3-yl Substituent

- The core structure, 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione , can be synthesized by cyclization of N-(3-aminophthaloyl)-glutamine or isoglutamine derivatives with 1,1′-carbonyldiimidazole (CDI) as the cyclizing agent.

- The reaction is typically carried out in refluxing acetonitrile for about 3 hours or at room temperature for 13–15 hours in solvents such as N-methyl pyrrolidinone or tetrahydrofuran.

- The molar ratio of substrate to CDI varies from 1:1 to 1:1.5 to optimize yield.

- Bases such as triethylamine or pyridine derivatives may be used to promote the cyclization.

- This step efficiently forms the isoindoline-1,3-dione ring fused with the 2,6-dioxopiperidinyl substituent.

Functionalization of the Piperazine and Piperidine Moieties

- The piperazine ring is often functionalized with a piperidin-4-ylmethyl substituent through nucleophilic substitution or reductive amination.

- For example, alkylation of phenol derivatives with tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate under basic conditions yields intermediates that can be selectively reduced and further coupled.

- Reductive amination protocols using 1-Boc-4-piperidone and subsequent deprotection steps are employed to introduce the piperidinyl group on the piperazine nitrogen.

- Amide coupling reactions using EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DIPEA (N,N-Diisopropylethylamine) facilitate the attachment of the functionalized piperazine-piperidine segment to the phthalimide core or linker components.

Representative Synthetic Scheme Summary

| Step | Reactants/Intermediates | Conditions/Notes | Outcome/Intermediate |

|---|---|---|---|

| 1 | N-(3-aminophthaloyl)-glutamine + CDI | Acetonitrile, reflux 3 h or RT 13-15 h, base (triethylamine) | Cyclized isoindoline-1,3-dione core |

| 2 | Phenol derivative + tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate | Basic conditions (e.g., K2CO3) | Aryl nitro intermediates |

| 3 | Catalytic hydrogenation (Pd/C) | Reduction of nitro to amine | Aryl amines |

| 4 | Amide coupling with (R)-2-((1S,4S)-4-(6-fluoroquinolin-4-yl)cyclohexyl)propanoic acid | EDCI, DIPEA, followed by acid-mediated Boc removal | Piperidine analog intermediates |

| 5 | Nucleophilic aromatic substitution on fluorothalidomide derivatives | DIPEA, amino-PEG2-acid tert-butyl ester | Bifunctionalized CRBN-linker components |

| 6 | Reductive amination with 1-Boc-4-piperidone | Followed by TFA deprotection | Piperazine-piperidine intermediates |

| 7 | Amide coupling of bifunctionalized acids and piperidine IDO1 intermediates | EDCI, DIPEA, acid-mediated Boc removal | Final PROTAC target compounds |

Notes on Reaction Optimization and Scale-Up

- The cyclization step using CDI is scalable and suitable for commercial production, offering improved yields and purity.

- Use of mild bases and controlled temperature prevents side reactions and decomposition.

- Protective group strategies (e.g., Boc protection on piperidine nitrogen) are crucial to achieve selectivity during alkylation and coupling steps.

- Catalytic hydrogenation is preferred for selective reduction of nitro groups without affecting other sensitive functionalities.

- The modular approach allows for early-stage functionalization of linker components, facilitating rapid diversification of analogs for biological testing.

Summary Table of Key Reaction Parameters

| Reaction Step | Reagents/Conditions | Temperature | Time | Yield Range | Notes |

|---|---|---|---|---|---|

| Cyclization with CDI | 1,1′-Carbonyldiimidazole, triethylamine | RT to reflux (~80°C) | 3 to 15 hours | Moderate to high | Solvents: Acetonitrile, NMP, THF |

| Alkylation of phenol | tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate, base | Ambient to reflux | Several hours | 60–90% | Base: K2CO3 or similar |

| Catalytic hydrogenation | Pd/C, H2 gas | RT | 1–4 hours | High | Selective nitro reduction |

| Amide coupling | EDCI, DIPEA | RT | 2–24 hours | High | Boc deprotection follows |

| Nucleophilic aromatic substitution | Fluorothalidomide derivatives, DIPEA | RT to mild heating | Several hours | Moderate to high | Amino-PEG2 acid tert-butyl ester used |

| Reductive amination | 1-Boc-4-piperidone, TFA | RT | Several hours | High | Protecting group strategy essential |

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dioxopiperidin-3-yl)-5-(4-(piperidin-4-ylmethyl)piperazin-1-yl)isoindoline-1,3-dione can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its biological activity.

Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s properties.

Substitution: This reaction involves replacing one functional group with another, which can modify the compound’s reactivity and interactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of products, depending on the nucleophile used.

Scientific Research Applications

2-(2,6-Dioxopiperidin-3-yl)-5-(4-(piperidin-4-ylmethyl)piperazin-1-yl)isoindoline-1,3-dione has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: Researchers study its interactions with various biological targets to understand its potential as a therapeutic agent.

Medicine: It is investigated for its potential use in treating diseases due to its unique structure and biological activity.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,6-Dioxopiperidin-3-yl)-5-(4-(piperidin-4-ylmethyl)piperazin-1-yl)isoindoline-1,3-dione involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins that play a role in various cellular processes. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing the 2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione backbone but differing in substituents. Key structural variations influence solubility, binding affinity, metabolic stability, and biological activity.

Structural and Functional Comparison

Key Observations

Substituent Effects on Solubility: Amino and hydroxy groups (e.g., in and ) increase hydrophilicity, whereas the nitro group () may reduce aqueous solubility. The target compound’s piperazine-piperidine chain balances hydrophilicity and lipophilicity, favoring blood-brain barrier penetration.

Metabolic Stability: Fluorinated derivatives () exhibit enhanced resistance to oxidative metabolism compared to non-halogenated analogs.

Binding Interactions : The target compound’s bulky piperazine-piperidine substituent may enable multi-site interactions with cereblon or other E3 ligases, a feature absent in smaller analogs like the 5-fluoro derivative .

Research Findings and Implications

Anticancer Potential: Analogs like 4-amino and 5-fluoro derivatives () are structurally related to lenalidomide, a known IMiD with antitumor activity. The target compound’s extended substituent may enhance PROTAC-mediated protein degradation efficiency .

Mechanistic Insights: Studies on naftopidil () suggest that α1-adrenoceptor-independent apoptosis induction via caspase-3/8 activation could be a shared mechanism among heterocyclic dioxopiperidine derivatives, though direct evidence for the target compound is lacking.

Synthetic Accessibility : Derivatives with simple substituents (e.g., hydroxy, nitro) are synthesized via well-established routes , whereas the target compound’s piperazine-piperidine chain likely requires multi-step functionalization, as implied by .

Biological Activity

The compound 2-(2,6-Dioxopiperidin-3-yl)-5-(4-(piperidin-4-ylmethyl)piperazin-1-yl)isoindoline-1,3-dione is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This compound is part of a broader class of isoindoline derivatives which have been studied for their pharmacological properties.

- IUPAC Name : 2-(2,6-Dioxopiperidin-3-yl)-5-(4-(piperidin-4-ylmethyl)piperazin-1-yl)isoindoline-1,3-dione

- Molecular Formula : C23H28N5O4

- Molecular Weight : 457.51 g/mol

- CAS Number : 2636798-69-9

Research indicates that compounds similar to this isoindoline derivative may exhibit their biological effects through modulation of specific protein targets involved in cellular signaling pathways. Notably, these compounds have shown promise in targeting the IKAROS Family Zinc Finger (IKZF) proteins, which are crucial in regulating gene expression and immune function. The reduction of IKZF2 or IKZF4 protein levels has been linked to therapeutic effects in various disorders .

Anticancer Potential

Several studies have explored the anticancer properties of isoindoline derivatives. The compound under discussion has been identified as a potential inhibitor of cancer cell proliferation by inducing apoptosis in malignant cells. A notable study demonstrated that derivatives targeting the IKZF family could significantly reduce tumor growth in xenograft models .

Neuroprotective Effects

In addition to its anticancer properties, this compound has been investigated for neuroprotective effects. Preliminary findings suggest that it may help mitigate neurodegenerative processes by modulating oxidative stress pathways and enhancing mitochondrial function. This is particularly relevant in conditions such as Parkinson's disease where mitochondrial dysfunction plays a critical role .

Case Studies

-

Study on Cancer Cell Lines :

- A series of experiments were conducted using various cancer cell lines (e.g., HeLa, MCF7).

- Results showed a dose-dependent inhibition of cell proliferation with IC50 values ranging from 10 to 25 µM.

- Mechanistic studies indicated activation of caspase pathways leading to apoptosis.

- Neuroprotection in Animal Models :

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.